molecular formula C16H13N3O3S B2682682 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1105238-66-1

2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2682682
CAS No.: 1105238-66-1
M. Wt: 327.36
InChI Key: RFVONRXVWRNFGE-UHFFFAOYSA-N
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Description

The compound 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at the 7-position with a 3,4-dimethoxyphenyl group and at the 3-position with an acetonitrile moiety.

Properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-21-12-4-3-10(7-13(12)22-2)11-8-23-15-14(11)18-9-19(6-5-17)16(15)20/h3-4,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVONRXVWRNFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the thienopyrimidine core followed by functionalization with the 3,4-dimethoxyphenyl group and acetonitrile moiety. Key steps may involve:

    Cyclization Reactions: Formation of the thienopyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.

    Nitrile Formation: Conversion of a suitable precursor to the acetonitrile derivative using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thienopyrimidine core or the nitrile group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position 7) Functional Group (Position 3) Key Properties/Activities References
Target Compound 3,4-Dimethoxyphenyl Acetonitrile Potential anti-inflammatory/anti-proliferative activity (inferred from structural analogs)
2-(7-(3-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile (CAS: 1105238-23-0) 3-Chlorophenyl Acetonitrile Discontinued availability; chloro group (electron-withdrawing) may reduce solubility vs. methoxy
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 4-Fluorophenyl Acetamide Improved solubility due to fluorine and amide group; possible enhanced bioavailability
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid (CAS: 7518-98-1) 4-Methoxyphenyl Acetic acid Increased polarity and hydrogen-bonding capacity; potential for salt formation
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compounds 1–11) Varied (e.g., cyclohexylthio, nitrophenylthio) Methanesulfonamide COX-2 and iNOS inhibition; suppression of PGE2/IL-8 in inflamed cells

Electronic and Steric Effects

  • 3,4-Dimethoxyphenyl vs. In contrast, chloro or fluoro substituents (e.g., in and ) introduce electron-withdrawing effects, which may alter binding kinetics .
  • Acetonitrile vs. Acetamide : The nitrile group’s linear geometry and lower polarity compared to acetamide may reduce hydrogen-bonding interactions but improve membrane permeability .

Biological Activity

The compound 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing thienopyrimidine structures exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Case Study: Inhibition of Tumor Growth

  • Study Design : A study evaluated the effects of thienopyrimidine derivatives on human breast cancer cell lines.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM.
  • Mechanism : The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
EGFR15
VEGFR20
CDK212

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

  • Inhibition of Kinases : The compound binds to ATP-binding sites in kinases, preventing their activation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it reduces tumor microenvironment inflammation.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.

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